2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonyl)-4,5-dihydropyridazin-3(2H)-one
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Overview
Description
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonyl)-4,5-dihydropyridazin-3(2H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique combination of functional groups, including a dioxidotetrahydrothiophenyl moiety, a phenylprop-2-en-1-yl substituted piperazine, and a dihydropyridazinone core. These structural elements contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonyl)-4,5-dihydropyridazin-3(2H)-one typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures while ensuring compliance with safety and environmental regulations. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonyl)-4,5-dihydropyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonyl)-4,5-dihydropyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonyl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger downstream signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the dioxidotetrahydrothiophenyl moiety and exhibit similar chemical reactivity and biological activities.
Sulfonyl-substituted piperazines: These compounds contain the piperazine core and are used in similar research applications.
Uniqueness
The uniqueness of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonyl)-4,5-dihydropyridazin-3(2H)-one lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C22H28N4O4S |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-6-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C22H28N4O4S/c27-21-9-8-20(23-26(21)19-10-16-31(29,30)17-19)22(28)25-14-12-24(13-15-25)11-4-7-18-5-2-1-3-6-18/h1-7,19H,8-17H2/b7-4+ |
InChI Key |
AYUSNURLLSIJMS-QPJJXVBHSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4 |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)N3CCN(CC3)CC=CC4=CC=CC=C4 |
Origin of Product |
United States |
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